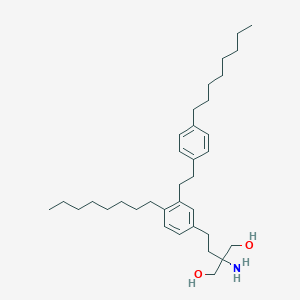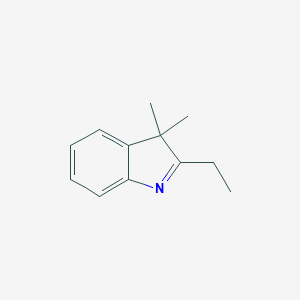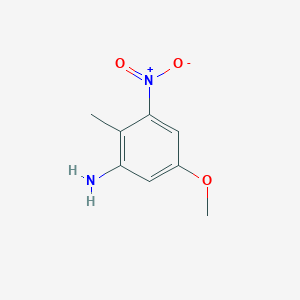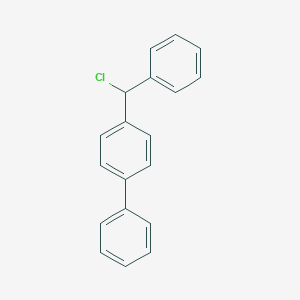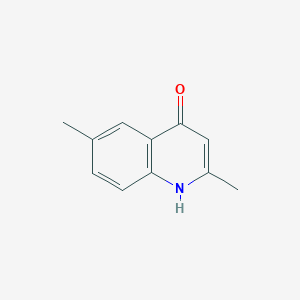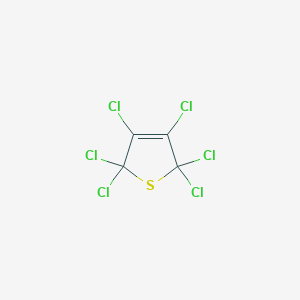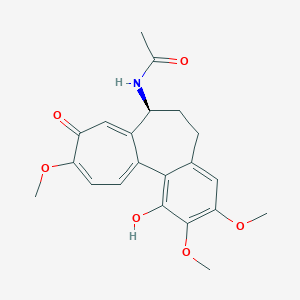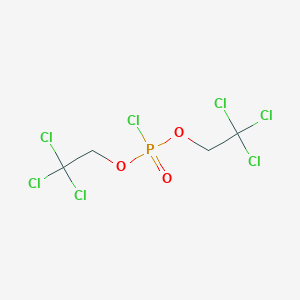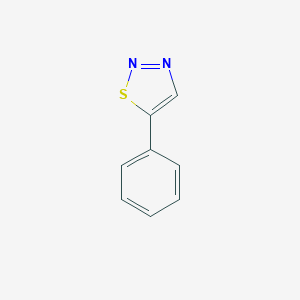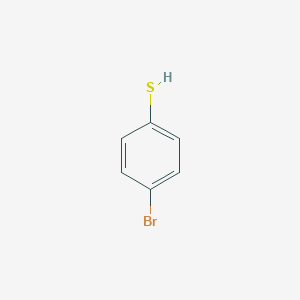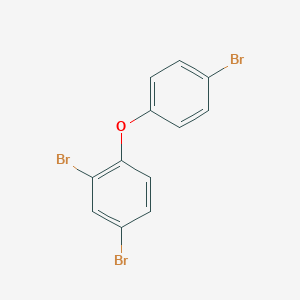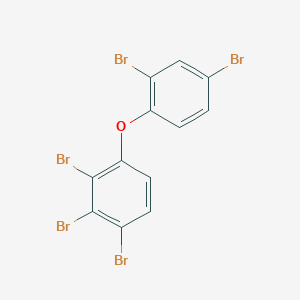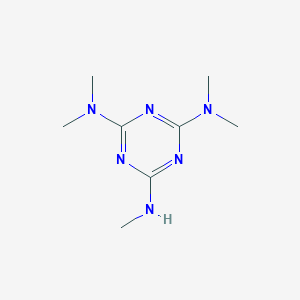
Pentamethylmelamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylmelamine is a chemical compound with the molecular formula C8H16N6 It is a derivative of melamine, where five of the hydrogen atoms in melamine are replaced by methyl groupsThis compound is particularly noted for its water solubility and chemical stability, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Pentamethylmelamine can be synthesized through several methods. One common synthetic route involves the reaction of melamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Pentamethylmelamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of partially demethylated melamine derivatives.
Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized melamine derivatives .
Scientific Research Applications
Pentamethylmelamine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its ability to inhibit certain enzymes and pathways, making it a potential candidate for drug development.
Medicine: this compound has been explored for its anticancer properties.
Industry: In industrial applications, this compound is used in the production of resins and coatings.
Mechanism of Action
The mechanism of action of pentamethylmelamine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
The molecular targets of this compound include enzymes involved in nucleotide synthesis and cell division. By binding to these enzymes, this compound can block their activity and induce cell death in cancer cells. This mechanism makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Pentamethylmelamine is often compared with other methylated melamine derivatives, such as hexamethylmelamine and trimethylmelamine.
Hexamethylmelamine: Hexamethylmelamine is another derivative of melamine with six methyl groups. It is known for its anticancer properties and has been used in clinical trials for cancer therapy.
Trimethylmelamine: Trimethylmelamine has three methyl groups and is used in the production of resins and coatings.
This compound stands out due to its balance of chemical stability and water solubility, making it a versatile compound for various applications. Its unique properties make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
16268-62-5 |
|---|---|
Molecular Formula |
C8H16N6 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h1-5H3,(H,9,10,11,12) |
InChI Key |
XIFVTSIIYVGRHJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)C)N(C)C |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)C)N(C)C |
Key on ui other cas no. |
16268-62-5 |
Related CAS |
16268-63-6 (unspecified hydrochloride) 35832-09-8 (mono-hydrochloride) |
Synonyms |
pentamethylmelamine pentamethylmelamine hydrochloride pentamethylmelamine monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


